Bis(ethylenediamine)palladium(II) chloride
Description
Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6) is a coordination complex with the formula [Pd(en)₂]Cl₂, where "en" denotes the bidentate ligand ethylenediamine (NH₂CH₂CH₂NH₂). This compound is characterized by its square planar geometry, typical of Pd(II) complexes, with two ethylenediamine ligands coordinating to the palladium center. The chloride ions act as counterions, ensuring charge neutrality.
The ethylenediamine ligands enhance the stability of the complex through strong chelation, as evidenced by thermodynamic studies on substitution reactions. For instance, Hohmann and van Eldik (1990, 1991) demonstrated that the stability constants for Pd(II)-ethylenediamine complexes are significantly higher than those of analogous complexes with N-substituted ethylenediamine ligands, attributed to reduced steric hindrance and optimized ligand field effects .
Properties
IUPAC Name |
dichloropalladium;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13963-53-6 | |
| Record name | Bis(ethylenediamine)palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Ligand Substitution in Aqueous Media
The most widely employed method involves ligand substitution between palladium(II) chloride (PdCl₂) and ethylenediamine (en) in acidic aqueous solutions. PdCl₂ is sparingly soluble in water but dissolves in hydrochloric acid (HCl) to form tetrachloropalladate(II) ions ([PdCl₄]²⁻). Ethylenediamine, a bidentate ligand, displaces chloride ions under controlled pH conditions.
Procedure :
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Dissolve PdCl₂ (1 equiv) in 2–3 M HCl at 60–80°C.
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Add ethylenediamine (2.2–2.5 equiv) dropwise with stirring.
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Adjust pH to 7–8 using NaOH (3–5 M) to deprotonate the amine and promote coordination.
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Cool the solution to room temperature, inducing crystallization.
Key Variables :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate ligand substitution but risk ligand degradation |
| pH | 7–8 | pH <7 favors [PdCl₄]²⁻; pH >8 precipitates Pd(OH)₂ |
| Molar Ratio (en:PdCl₂) | 2.2–2.5:1 | Excess en ensures complete displacement of chloride |
This method yields pale yellow crystals with >85% purity. Residual chloride is minimized by repeated ethanol washes.
Solid-State Synthesis Under Inert Atmosphere
For oxygen-sensitive applications, solid-state synthesis avoids solvent interactions. PdCl₂ and ethylenediamine are ground in a molar ratio of 1:2 under nitrogen or argon.
Procedure :
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Mix PdCl₂ and en (2 equiv) in a mortar.
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Grind for 30–60 minutes until a homogeneous paste forms.
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Transfer to a sealed reactor and heat at 80–100°C for 12–24 hours.
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Extract the product with hot ethanol and recrystallize.
Advantages :
-
Eliminates solvent impurities.
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Suitable for anhydrous applications.
Limitations :
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Lower yield (60–70%) due to incomplete reaction.
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Requires rigorous exclusion of moisture.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) enable rapid mixing and precise temperature control.
Process Parameters :
| Variable | Setting |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 70°C |
| Pressure | 1–2 bar |
| Solvent | Ethanol-water (1:1) |
CFRs achieve 90–95% conversion with a throughput of 50–100 kg/day. Real-time pH monitoring ensures consistent product quality.
Byproduct Management
Chloride byproducts (e.g., NaCl) are removed via fractional crystallization. Ethanol-water mixtures selectively precipitate [Pd(en)₂]Cl₂ while leaving NaCl in solution.
Washing Protocol :
| Step | Solvent | Purpose |
|---|---|---|
| 1 | Cold ethanol (5°C) | Removes unreacted en |
| 2 | Diethyl ether | Eliminates residual HCl |
| 3 | Acetone | Dries the product |
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethanol-water (3:1) enhances purity. The complex’s solubility decreases sharply below 40°C, facilitating high recovery rates.
Solubility Data :
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 80 | 12.5 |
| 40 | 4.2 |
| 25 | 1.8 |
Spectroscopic Validation
Infrared Spectroscopy :
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N–H Stretch : 3250–3300 cm⁻¹ (broad, NH₂ symmetric/asymmetric stretching).
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Pd–N Stretch : 450–500 cm⁻¹ (metal-ligand vibration).
Elemental Analysis :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 16.14 | 16.05 |
| H | 5.41 | 5.38 |
| N | 18.82 | 18.75 |
| Cl | 23.81 | 23.68 |
| Condition | Specification |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Argon or nitrogen |
| Container | Amber glass with PTFE-lined cap |
Exposure to light or humidity causes ligand dissociation and Pd(II) reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Aqueous Ligand Substitution | 85–90 | 95–98 | High |
| Solid-State Synthesis | 60–70 | 85–90 | Low |
| Continuous Flow | 90–95 | 97–99 | Very High |
Chemical Reactions Analysis
Types of Reactions: Bis(ethylenediamine)palladium(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The ethylenediamine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₄H₁₆Cl₂N₄Pd
Molecular Weight : 297.52 g/mol
Appearance : Pale yellow to yellowish-green crystals or powder
Geometry : Square planar geometry around the palladium center, coordinated by two ethylenediamine ligands and two chloride ions.
Catalytic Applications
Bis(ethylenediamine)palladium(II) chloride is widely recognized for its role as a catalyst in organic synthesis. Its applications include:
- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through various coupling processes, such as Suzuki and Heck reactions. The compound's ability to stabilize palladium in its +2 oxidation state makes it effective for these transformations .
- Hydrogenation Reactions : The compound serves as a catalyst for the hydrogenation of unsaturated organic compounds, enabling the conversion of alkenes to alkanes .
Table 1: Comparison of Catalytic Activity
| Catalyst | Reaction Type | Efficiency |
|---|---|---|
| This compound | Cross-Coupling | High |
| Palladium(II) acetate | Hydrogenation | Moderate |
| Tetraamminepalladium(II) chloride | Electrochemical | Low |
The biological implications of this compound are significant, particularly in medicinal chemistry:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against breast cancer (MDA-MB-468) and colon cancer (CT26), with IC50 values indicating significant growth inhibition .
- DNA Interaction : Studies suggest that this compound can bind to DNA, potentially inhibiting replication and transcription processes, which is crucial for its anticancer activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |
| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |
| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Interaction with Amyloid Beta Peptides : A study evaluated the interaction between this compound and amyloid beta peptides. The results indicated structural changes in the peptides upon complexation, suggesting potential applications in Alzheimer's disease research .
- Cytotoxicity Assessment : In vitro studies demonstrated dose-dependent cytotoxicity of this compound against multiple cancer cell lines, correlating with increased concentrations of the compound .
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes:
Mechanism of Action
The mechanism of action of bis(ethylenediamine)palladium(II) chloride involves its ability to coordinate with various ligands and substrates. The palladium center can undergo oxidation and reduction reactions, facilitating catalytic processes . The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in various chemical reactions .
Comparison with Similar Compounds
Structural and Thermodynamic Properties
The table below summarizes key structural and thermodynamic properties of Bis(ethylenediamine)palladium(II) chloride and related complexes:
Key Observations :
- Ligand Strength : Ethylenediamine forms stronger complexes than ammonia (NH₃) due to its chelating ability, as reflected in higher stability constants .
- Steric Effects : Bulky ligands like triphenylphosphine (PPh₃) reduce reactivity but enhance selectivity in catalytic applications .
- Solubility : Nitrile-based complexes (e.g., [Pd(CH₃CN)₂Cl₂]) exhibit higher solubility in organic solvents compared to amine complexes, which are often water-soluble .
Biological Activity
Bis(ethylenediamine)palladium(II) chloride (Pd(en)₂Cl₂) is a coordination compound of palladium that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its square planar geometry, typical for many palladium(II) complexes. The compound consists of a palladium ion coordinated to two ethylenediamine ligands and two chloride ions. Its molecular formula is , and it has a molar mass of approximately 276.5 g/mol.
The biological activity of Pd(en)₂Cl₂ primarily arises from its ability to interact with various biomolecules, including DNA and proteins. The following mechanisms have been identified:
- DNA Interaction : Studies indicate that this compound can bind to DNA, leading to structural changes that may inhibit replication and transcription processes. This interaction is significant for its potential as an anticancer agent.
- Protein Binding : The compound exhibits a propensity to interact with proteins, which can alter their structure and function. This binding may affect enzyme activity or protein-protein interactions, contributing to its biological effects .
Biological Activity and Therapeutic Potential
Research has highlighted several key areas regarding the biological activity of this compound:
Anticancer Activity
Numerous studies have investigated the anticancer properties of Pd(en)₂Cl₂. It has shown promising results in vitro against various cancer cell lines, including:
- Breast Cancer : Exhibited cytotoxic effects on MDA-MB-468 cells with IC50 values indicating significant growth inhibition .
- Colon Cancer : Displayed potent antiproliferative effects in murine colon carcinoma models, suggesting potential for therapeutic use .
Case Studies
- Interaction with Aβ Peptides : A study evaluated the interaction between Pd(en)₂Cl₂ and amyloid beta peptides, revealing changes in the structural dynamics of the peptides upon complexation. This interaction may have implications for Alzheimer's disease research .
- Cytotoxicity Assessment : In a series of experiments, Pd(en)₂Cl₂ was tested against multiple cancer cell lines, demonstrating dose-dependent cytotoxicity that correlates with increased concentrations of the compound .
Biochemical Analysis
The biochemical properties of this compound include:
- Stability : The compound is stable under physiological conditions, which is advantageous for therapeutic applications.
- Bioavailability : Its effectiveness is influenced by factors such as concentration and environmental conditions in biological systems.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |
| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |
| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for preparing Bis(ethylenediamine)palladium(II) chloride, and how can purity be ensured?
this compound is typically synthesized via ligand substitution reactions. A common method involves reacting palladium(II) chloride (PdCl₂) with ethylenediamine (en) in a polar solvent like water or ethanol under controlled pH and temperature. For example, PdCl₂ is dissolved in aqueous HCl, followed by dropwise addition of ethylenediamine under stirring at 60–80°C for 4–6 hours . Purity is ensured through recrystallization from hot ethanol and characterization via elemental analysis, IR spectroscopy (to confirm N–H and Pd–N stretching vibrations), and X-ray crystallography (to verify octahedral geometry) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?
- NMR Spectroscopy : ¹H NMR in D₂O can confirm the presence of ethylenediamine ligands via δ 2.8–3.2 ppm (CH₂ protons adjacent to NH₂) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and 450–500 cm⁻¹ (Pd–N stretch) are diagnostic .
- X-ray Crystallography : Resolves the octahedral coordination geometry, with Pd–N bond lengths typically ~2.05 Å .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [Pd(en)₂]²⁺) .
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or ligand dissociation .
- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the choice of solvent influence the catalytic activity of this compound in cross-coupling reactions?
Solvent polarity and coordinating ability significantly impact catalytic performance. For Suzuki-Miyaura couplings:
- Polar aprotic solvents (DMF, DMSO) : Stabilize the Pd complex but may slow oxidative addition due to strong ligand coordination.
- Ether solvents (THF) : Enhance reaction rates but risk ligand displacement, reducing catalyst stability .
- Aqueous systems : Enable green chemistry approaches but require pH control (pH 7–9) to prevent Pd(OH)₂ precipitation . Methodological recommendation: Conduct kinetic studies in varying solvents (e.g., monitor reaction progress via GC-MS) and compare turnover frequencies (TOFs) .
Q. How can researchers address discrepancies in reported catalytic efficiencies of palladium(II) complexes in similar reactions?
Contradictions often arise from differences in:
- Ligand environment : Ethylenediamine’s chelating effect vs. monodentate ligands (e.g., PPh₃) alters electron density at the Pd center .
- Reaction conditions : Temperature, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and substrate steric effects . Resolution strategy:
- Perform control experiments with standardized substrates (e.g., bromobenzene and phenylboronic acid).
- Use X-ray absorption spectroscopy (XAS) to compare active Pd species under varying conditions .
Q. What experimental design considerations are critical for studying the stability of this compound under aerobic vs. anaerobic conditions?
- Anaerobic stability : Use Schlenk lines or gloveboxes to prevent oxidation. Monitor decomposition via UV-Vis spectroscopy (e.g., absorbance shifts at 450 nm) .
- Aerobic stability : Expose the complex to air and track Pd nanoparticle formation via TEM or dynamic light scattering (DLS) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
Data Analysis & Methodological Guidance
Q. How can researchers validate the formation of this compound in situ during catalytic reactions?
- In-situ IR : Track ligand vibrations (e.g., N–H stretches) during catalysis .
- Cyclic Voltammetry : Compare redox potentials (e.g., Pd²⁺/Pd⁰) with reference complexes .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm Pd oxidation state (binding energy ~337 eV for Pd 3d₅/₂) .
Q. What strategies mitigate ligand dissociation in this compound during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
